molecular formula C20H16FN3O6S B11479295 methyl 5-[6-(3-fluoro-4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

methyl 5-[6-(3-fluoro-4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B11479295
M. Wt: 445.4 g/mol
InChI Key: TVWYYXYWPJGQJU-UHFFFAOYSA-N
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Description

METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorinated methoxyphenyl group, a pyrrolopyrimidine core, and a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolopyrimidine core, the introduction of the fluorinated methoxyphenyl group, and the attachment of the thiophene carboxylate moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrrolopyrimidine derivatives: These compounds share the pyrrolopyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.

    Fluorinated aromatic compounds: Compounds with fluorinated aromatic rings often exhibit unique reactivity and biological activity due to the presence of the fluorine atom.

    Thiophene derivatives: These compounds contain the thiophene ring and are known for their stability and versatility in various chemical reactions.

The uniqueness of METHYL 5-[6-(3-FLUORO-4-METHOXYPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of these structural features, which confer specific chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C20H16FN3O6S

Molecular Weight

445.4 g/mol

IUPAC Name

methyl 5-[6-(3-fluoro-4-methoxyphenyl)-2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H16FN3O6S/c1-7-11(19(27)30-3)15(25)16(31-7)12-13-17(23-20(28)24-18(13)26)22-14(12)8-4-5-10(29-2)9(21)6-8/h4-6,25H,1-3H3,(H3,22,23,24,26,28)

InChI Key

TVWYYXYWPJGQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC(=C(C=C4)OC)F)O)C(=O)OC

Origin of Product

United States

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